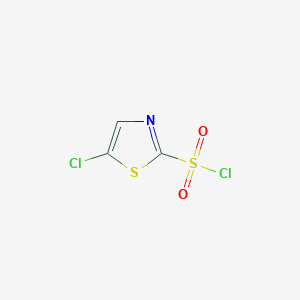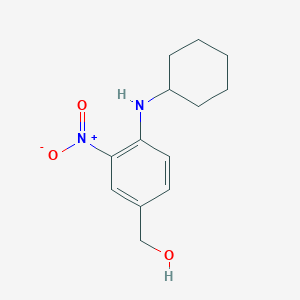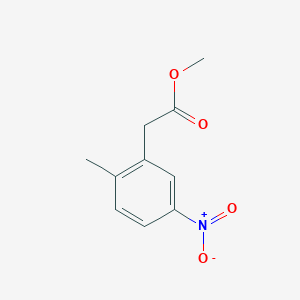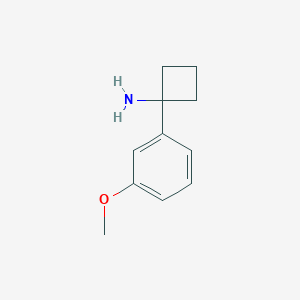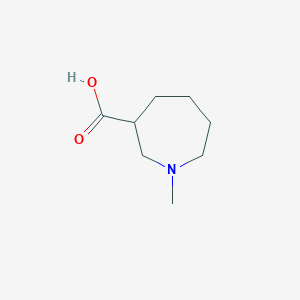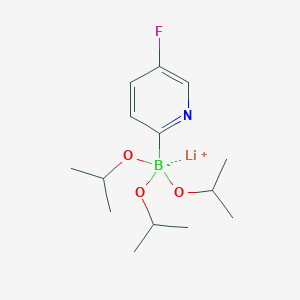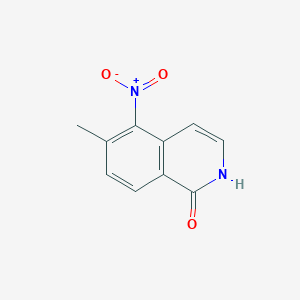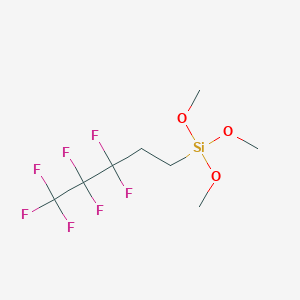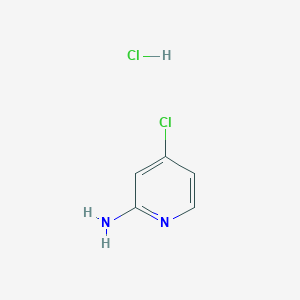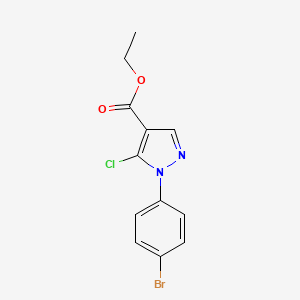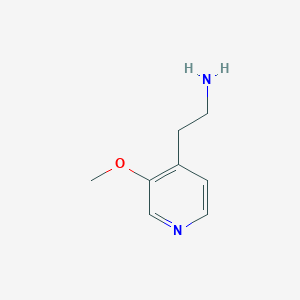![molecular formula C21H28N2O4 B1501566 di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate CAS No. 1196075-55-4](/img/structure/B1501566.png)
di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate
Overview
Description
Di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate is a chemical compound with the molecular weight of 272.35 . It is a white to yellow to brown solid and is stored in a refrigerator . The IUPAC name of this compound is tert-butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate .
Synthesis Analysis
The synthesis of this compound and its derivatives involves introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs based on the combination principles .Molecular Structure Analysis
The InChI code of this compound is 1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-12-11-6-4-5-7-13(11)17-14(12)10-18/h4-7,17H,8-10H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a white to yellow to brown solid . It is stored in a refrigerator .Scientific Research Applications
Chemical Synthesis
Di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate is involved in various chemical synthesis processes. For instance, it's used in the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides, as demonstrated in a study by Umehara, Ueda, and Tokuyama (2016). This process utilizes di-tert-butyl dicarbonate and is applicable to the acylation of a range of non-nucleophilic nitrogen compounds including indoles and pyrroles, indicating a wide functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).
Structural Analysis and X-ray Studies
In the realm of structural chemistry, this compound plays a role in the X-ray structural analysis of various organic compounds. Kopf, Wrobel, and Margaretha (1998) demonstrated this in their study where they determined the X-ray structure of a related compound to establish its constitution and configuration unambiguously (Kopf, Wrobel, & Margaretha, 1998).
Synthesis of Related Compounds
The compound is also crucial in the synthesis of related chemical structures. For example, La Regina et al. (2014) developed a method for preparing 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones, which are structurally related to this compound. This synthesis involves selective cyclization and shows variation in reaction yield depending on the acid used, highlighting the specificity of the process (La Regina et al., 2014).
Heterocyclic Chemistry
In heterocyclic chemistry, the compound finds application in the preparation of various heterocyclic systems. Kreher and Dyker (1987) prepared 2-tert-Butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole via selective reduction, showcasing the utility of similar compounds in the synthesis of stable tricyclic hetarenes (Kreher & Dyker, 1987).
Coordination Chemistry and Catalysis
In coordination chemistry and catalysis, derivatives of this compound, like pyrrole-derived diphosphanes, are synthesized for their utility. Smaliy et al. (2016) demonstrated this by developing a method for the phosphanylation of 1-tert-butyl-1H-pyrrole, leading to compounds useful in these fields (Smaliy et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
ditert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-20(2,3)26-18(24)22-12-11-15-14-9-7-8-10-16(14)23(17(15)13-22)19(25)27-21(4,5)6/h7-10H,11-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHRVOCDJKDKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N(C3=CC=CC=C23)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693308 | |
| Record name | Di-tert-butyl 3,4-dihydro-1H-beta-carboline-2,9-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196075-55-4 | |
| Record name | Di-tert-butyl 3,4-dihydro-1H-beta-carboline-2,9-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


